N-Hexadecyl-O-phosphono-L-serinamide

Description

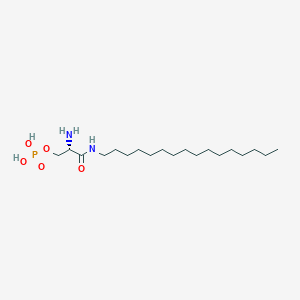

N-Hexadecyl-O-phosphono-L-serinamide is a synthetic amphiphilic compound characterized by a hexadecyl (C16) alkyl chain linked to an L-serinamide backbone modified with a phosphono group (PO(OH)₂) at the hydroxyl position.

Properties

CAS No. |

384348-00-9 |

|---|---|

Molecular Formula |

C19H41N2O5P |

Molecular Weight |

408.5 g/mol |

IUPAC Name |

[(2S)-2-amino-3-(hexadecylamino)-3-oxopropyl] dihydrogen phosphate |

InChI |

InChI=1S/C19H41N2O5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-19(22)18(20)17-26-27(23,24)25/h18H,2-17,20H2,1H3,(H,21,22)(H2,23,24,25)/t18-/m0/s1 |

InChI Key |

UZJQLAQQWILMFK-SFHVURJKSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCNC(=O)[C@H](COP(=O)(O)O)N |

Canonical SMILES |

CCCCCCCCCCCCCCCCNC(=O)C(COP(=O)(O)O)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-Hexadecyl-O-phosphono-L-serinamide involves several steps. One common method includes the reaction of hexadecylamine with a phosphonic acid derivative, followed by the introduction of the serinamide moiety. The reaction conditions typically involve the use of solvents such as tetrahydrofuran (THF) and catalysts like N-methylmorpholine. The final product is purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

N-Hexadecyl-O-phosphono-L-serinamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

Scientific Research Applications

N-Hexadecyl-O-phosphono-L-serinamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of phosphatases and kinases.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the formulation of detergents and surfactants due to its amphiphilic nature

Mechanism of Action

The mechanism of action of N-Hexadecyl-O-phosphono-L-serinamide involves its interaction with specific molecular targets, such as enzymes. The phosphonic acid group mimics the natural substrate of enzymes, allowing the compound to bind to the active site and inhibit enzyme activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Key Observations :

- The phosphono group in this compound offers stronger metal-binding affinity compared to hydroxamic acids (e.g., compound 8 in ), which rely on CONHOH motifs for chelation .

- The compound in features ether and hydroxy groups, favoring emulsification in cosmetic formulations, whereas the phosphono group in the target compound may enhance stability in aqueous environments .

Physicochemical Properties

Melting Points and Stability

- This compound: Melting point data are unavailable in the provided evidence, but its phosphono group likely increases hydrophilicity, reducing melting points compared to purely alkylated analogs.

- N-(Hexadecyloxyhydroxypropyl)-N-Hydroxyethylhexadecanamide : Melts at 69–77°C, typical for long-chain amides with hydroxy modifications .

- Hydroxamic Acids (e.g., Compound 8) : Generally exhibit lower melting points (<100°C) due to polar hydroxamic acid groups .

Purity and Analytical Profiles

- The compound in undergoes rigorous purity testing, including infrared spectroscopy (IR) and gas chromatography (GC), with limits for heavy metals and residual solvents . Similar protocols likely apply to this compound, though specific data are lacking .

Antioxidant and Chelating Potential

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.